(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1933786-51-6
VCID: VC2729910
InChI: InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h9-12,16-17H,4-8H2,1-3H3/t9-,10-,11?,12?/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC2CC(C(CC2C1)O)O
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate

CAS No.: 1933786-51-6

Cat. No.: VC2729910

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate - 1933786-51-6

Specification

CAS No. 1933786-51-6
Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name tert-butyl (4aS,8aR)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h9-12,16-17H,4-8H2,1-3H3/t9-,10-,11?,12?/m0/s1
Standard InChI Key WPLPYQYHVZXYLU-JYBOHDQNSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]2CC(C(C[C@H]2C1)O)O
SMILES CC(C)(C)OC(=O)N1CCC2CC(C(CC2C1)O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CC(C(CC2C1)O)O

Introduction

(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This specific compound features a bicyclic isoquinoline structure with two hydroxyl groups and a tert-butyl group attached to the nitrogen atom, contributing to its steric properties and solubility characteristics.

Synthesis

The synthesis of (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. These processes often require the use of protecting groups to prevent unwanted reactions during hydroxylation and esterification steps.

Chemical Reactions

This compound can participate in various chemical reactions typical for carboxylate esters and isoquinoline derivatives. Reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the product. For instance, using polar solvents can enhance nucleophilicity during substitution reactions.

Biological Activities and Potential Applications

Research into the specific biological activities of (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate is ongoing. Preliminary studies suggest potential applications in neuropharmacology, highlighting its interaction with biological targets.

Availability and Commercial Use

This compound is not widely available commercially but can be obtained through specialized chemical suppliers or synthesized in laboratory settings. Suppliers like EvitaChem and BLD Pharm offer this compound for research purposes .

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